5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate

Descripción

Nomenclature and Classification

The systematic nomenclature of 5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate follows International Union of Pure and Applied Chemistry conventions, providing precise structural information through its comprehensive name. Alternative nomenclature systems have designated this compound as 6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate, reflecting different numbering conventions and historical naming practices. The compound belongs to the broader classification of sulfonate esters, specifically representing a substituted phenolic tosylate derivative. Within chemical databases, this molecule appears under multiple synonym entries including Phenol, 5-(chloromethyl)-2-(phenylmethoxy)-, 4-methylbenzenesulfonate, demonstrating the various approaches to systematic chemical naming.

The structural classification places this compound within several important chemical families simultaneously. As a sulfonate ester, it exhibits characteristics typical of activated leaving groups commonly employed in nucleophilic substitution reactions. The phenolic backbone positions it among aromatic compounds with hydroxyl functionality, though the sulfonate ester formation modifies the typical phenolic reactivity. The chloromethyl substituent introduces alkyl halide characteristics, while the phenylmethoxy group represents a benzyl ether protecting group commonly utilized in synthetic organic chemistry.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 65615-25-0 |

| Molecular Formula | C21H19ClO4S |

| Molecular Weight | 402.889 g/mol |

| International Union of Pure and Applied Chemistry Name | 5-(chloromethyl)-2-phenylmethoxyphenol;4-methylbenzenesulfonic acid |

| Alternative Names | 6-(Benzyloxy)-α-chloro-m-cresol p-Toluenesulfonate |

Historical Context and Discovery

The development of this compound emerged from the broader historical advancement of tosylate chemistry in organic synthesis. The tosyl group, abbreviated from p-toluenesulfonyl, was first systematically studied and named by German chemists Kurt Hess and Robert Pfleger in 1933, establishing the foundation for modern tosylate chemistry. This nomenclature development provided the theoretical framework necessary for understanding and applying tosylate-based transformations in complex molecular architectures.

The synthetic methodology leading to compounds like this compound builds upon decades of research into alcohol activation through sulfonate ester formation. The fundamental reaction between alcohols and p-toluenesulfonyl chloride, typically conducted in the presence of pyridine, became a cornerstone transformation in organic synthesis. This methodology allows for the conversion of poorly reactive hydroxyl groups into excellent leaving groups, enabling subsequent nucleophilic substitution reactions under mild conditions.

Research into substituted tosylates gained momentum throughout the latter half of the twentieth century as synthetic chemists recognized the versatility of these intermediates. The specific combination of functional groups present in this compound reflects advanced synthetic strategies that emerged from this historical development. The incorporation of both protecting group chemistry through the phenylmethoxy substituent and reactive functionality through the chloromethyl group demonstrates the evolution of sophisticated synthetic design principles.

Structural Identification

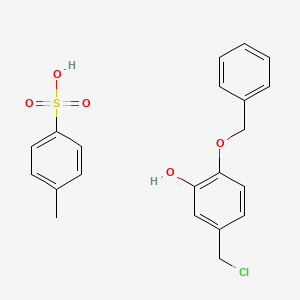

The molecular structure of this compound exhibits a complex arrangement of functional groups that determine its chemical behavior and synthetic utility. The central phenolic ring serves as the structural backbone, with substituents positioned to create specific reactivity patterns and steric environments. The chloromethyl group at the 5-position introduces a reactive alkyl halide functionality that readily participates in nucleophilic substitution reactions. This positioning creates favorable electronic effects through the aromatic system while maintaining accessibility for chemical transformations.

The phenylmethoxy substituent at the 2-position functions as a benzyl ether protecting group, temporarily masking the phenolic hydroxyl functionality during synthetic sequences. This protecting group strategy allows for selective chemical transformations at other positions within the molecule while preserving the phenolic character for later deprotection and utilization. The benzyl ether linkage provides stability under a wide range of reaction conditions while remaining removable through hydrogenolysis or acidic conditions when desired.

The 4-methylbenzenesulfonate ester represents the activated form of the phenolic hydroxyl group, replacing the hydrogen atom with the tosyl moiety. This transformation fundamentally alters the reactivity of the phenolic position, converting it from a nucleophilic center to an excellent leaving group. The tosyl group itself consists of a para-methylated benzenesulfonyl unit, providing both electronic activation through the electron-withdrawing sulfone functionality and steric bulk that influences reaction selectivity.

| Structural Component | Position | Functional Group Type | Chemical Significance |

|---|---|---|---|

| Chloromethyl | 5-position | Alkyl halide | Nucleophilic substitution site |

| Phenylmethoxy | 2-position | Benzyl ether | Protecting group |

| Tosylate ester | Phenolic oxygen | Sulfonate ester | Activated leaving group |

| Methyl | para-position of tosyl | Alkyl substituent | Electronic modulation |

Chemical Significance in Organic Chemistry Research

The chemical significance of this compound extends across multiple domains of organic chemistry research, particularly in the areas of synthetic methodology development and pharmaceutical intermediate synthesis. The compound serves as an exemplary model for understanding the interplay between protecting group strategies and reactive functionality management in complex synthetic sequences. Research groups have utilized similar molecular architectures to explore advanced concepts in chemoselectivity, regioselectivity, and stereoselectivity during multi-step synthetic transformations.

The tosylate functionality within this compound represents a significant advancement in leaving group technology for organic synthesis. Unlike simple alkyl halides, tosylates provide superior leaving group ability while maintaining stability under a broader range of reaction conditions. This enhanced reactivity profile enables synthetic chemists to conduct nucleophilic substitution reactions under milder conditions, reducing the likelihood of competing side reactions and improving overall synthetic efficiency. The specific electronic and steric properties of the p-toluenesulfonate group have been extensively studied to optimize reaction conditions and predict reaction outcomes in diverse synthetic applications.

Contemporary research applications of this compound and related compounds focus on their utility in pharmaceutical synthesis and materials science. The multiple reactive sites within the molecule enable divergent synthetic strategies, allowing for the construction of diverse molecular architectures from a common intermediate. The chloromethyl functionality provides access to carbon-carbon and carbon-heteroatom bond formation through nucleophilic substitution pathways, while the tosylate group enables additional substitution chemistry at the aromatic position.

The compound's role in demonstrating advanced protecting group strategies has contributed to the broader understanding of synthetic design principles in organic chemistry. The phenylmethoxy protecting group exemplifies the careful balance required between protecting group stability and removability, while the tosylate activation demonstrates the transformation of unreactive functionality into highly reactive intermediates. These concepts have found widespread application in the synthesis of complex natural products, pharmaceutical compounds, and functional materials, establishing the importance of such intermediates in modern synthetic chemistry research.

Propiedades

IUPAC Name |

5-(chloromethyl)-2-phenylmethoxyphenol;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2.C7H8O3S/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,16H,9-10H2;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMVEGQPTMRUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate, also known by its CAS number 65615-25-0, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H19ClO4S

- Molecular Weight : 396.89 g/mol

The compound features a chloromethyl group, a phenylmethoxy moiety, and a sulfonate group, which contribute to its reactivity and biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including tyrosinase, which is critical in melanin biosynthesis. This inhibition can lead to depigmentation effects.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

- Cellular Effects : The compound's interaction with cellular pathways may influence processes such as apoptosis and cell proliferation.

In Vitro Studies

A number of in vitro studies have evaluated the biological activity of this compound:

- Tyrosinase Inhibition : In a study comparing various compounds for their ability to inhibit mushroom tyrosinase, this compound demonstrated significant inhibitory effects. The IC50 value was reported to be lower than that of standard inhibitors like kojic acid, indicating higher potency .

- Antioxidant Activity : The compound was tested against DPPH and ABTS radicals, showing notable scavenging activity. This suggests its potential use in formulations aimed at reducing oxidative damage in skin cells .

Case Studies

- Melanogenesis Inhibition : A study involving B16F10 melanoma cells revealed that treatment with the compound resulted in reduced melanin production without significant cytotoxicity. The mechanism was attributed to the downregulation of tyrosinase and related genes involved in melanogenesis .

- Skin Health Applications : Given its properties, the compound has been explored for use in cosmetic formulations aimed at skin lightening and anti-aging effects due to its potential to inhibit melanin synthesis and provide antioxidant protection.

Data Summary

| Study Type | Biological Activity | Findings |

|---|---|---|

| In Vitro Tyrosinase | Inhibition | IC50 lower than kojic acid |

| Antioxidant Activity | Radical Scavenging | Significant activity against DPPH and ABTS |

| Melanogenesis | Inhibition in B16F10 cells | Reduced melanin production without cytotoxicity |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the modulation of enzymatic activities. Notably, it has been identified as a modulator of stearoyl-CoA desaturase, an enzyme crucial for fatty acid metabolism. This modulation can influence various cellular processes, which may have implications in treating metabolic disorders.

Biochemical Research

In biochemical research, 5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate serves as a valuable reagent. Its ability to participate in nucleophilic substitution reactions allows it to modify proteins selectively, facilitating studies on protein functions and interactions. This property is particularly useful in proteomics, where understanding protein behavior is essential for elucidating biological pathways.

Enzyme Modulation Studies

The compound's reactivity with various biomolecules makes it suitable for interaction studies aimed at understanding its mechanism of action. Research has shown that it can affect the activity of enzymes involved in lipid metabolism, providing insights into its potential role in therapeutic applications .

Case Study 1: Enzymatic Activity Modulation

A study explored the effects of this compound on stearoyl-CoA desaturase activity. The results indicated that the compound could significantly modulate enzyme activity, suggesting its potential use in treating conditions related to fatty acid metabolism.

Case Study 2: Protein Interaction Studies

Research conducted on the interaction of this compound with specific proteins demonstrated its capability to modify protein structures selectively. This modification is crucial for understanding protein dynamics and could lead to advancements in drug development targeting specific proteins involved in disease pathways.

Comparación Con Compuestos Similares

Chemical Identity :

Physical Properties :

Structural Features :

- Contains a phenol core substituted with a benzyloxy group (at position 2), a chloromethyl group (at position 5), and a 4-methylbenzenesulfonate ester. The sulfonate group enhances solubility in polar aprotic solvents and may stabilize the compound against enzymatic degradation .

Comparison with Structurally Similar Compounds

5-Chloro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran

- Molecular Formula : C₁₆H₁₃ClO₃S .

- Key Features :

- Benzofuran backbone with a 4-methylphenylsulfonyl group at position 3 and a chlorine substituent at position 3.

- Lacks the chloromethyl and benzyloxy groups present in the target compound.

- Comparison: The sulfonyl group in both compounds may confer similar reactivity in nucleophilic substitution reactions.

Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate

- Molecular Formula: C₁₅H₁₄ClNO₄S .

- Key Features :

- Benzoate ester with a sulfonamido group at position 2 and a chlorine substituent at position 4.

- Contains a methyl ester instead of the toluenesulfonate ester in the target compound.

- This difference may affect solubility (e.g., increased water solubility for sulfonamides) and metabolic stability .

5-(Chloromethyl)-2,4-dimethylthiazole

- Molecular Formula : C₆H₇ClN₂S .

- Key Features: Thiazole heterocycle with a chloromethyl group at position 5 and methyl groups at positions 2 and 4. Lacks the phenolic and sulfonate functionalities of the target compound.

- However, the thiazole ring’s electron-deficient nature may reduce stability in basic conditions compared to the aromatic phenol system .

5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide

- Molecular Formula: C₁₄H₁₂ClNO₄S .

- Key Features :

- Benzamide derivative with a methanesulfonyl group on the phenyl ring and a hydroxyl group at position 2.

- Contains a sulfonyl group but lacks the chloromethyl and benzyloxy substituents.

- Comparison :

Key Research Findings

Sulfonate vs. Sulfonamide/Sulfonyl Groups :

- Sulfonate esters (as in the target compound) are more labile under acidic conditions compared to sulfonamides or sulfones, which are stable but less reactive .

Chloromethyl Reactivity :

- The chloromethyl group in the target compound and 5-(chloromethyl)-2,4-dimethylthiazole facilitates alkylation reactions, but steric hindrance from the benzyloxy group in the target may slow kinetics compared to simpler thiazoles .

Biological Implications: Phenolic sulfonates are less common in pharmaceuticals than sulfonamides due to hydrolysis risks, but they serve as intermediates in prodrug design (e.g., nitroaromatic prodrug activation pathways) .

Métodos De Preparación

Core Synthetic Strategy

The synthesis begins with a phenolic precursor, typically 2-(phenylmethoxy)phenol, which undergoes chloromethylation at the 5-position followed by sulfonation with 4-methylbenzenesulfonic acid derivatives. Critical intermediates are stabilized through protective group strategies, such as methoxymethyl (MOM) or benzyl ethers, to prevent unwanted side reactions.

Chloromethylation Step

Chloromethylation is achieved using chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl in the presence of Lewis acids like ZnCl₂. A representative procedure involves:

-

Dissolving 2-(phenylmethoxy)phenol (1.0 equiv) in dichloromethane (DCM) under nitrogen.

-

Adding MOMCl (1.2 equiv) and ZnCl₂ (0.1 equiv) at 0°C, followed by gradual warming to 25°C.

-

Quenching with saturated NaHCO₃ and extracting with DCM to isolate 5-(chloromethyl)-2-(phenylmethoxy)phenol.

Optimization Note: Excess MOMCl (>1.5 equiv) risks di-chloromethylation, while temperatures >30°C promote decomposition. Yields typically range from 68–75% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Sulfonation with 4-Methylbenzenesulfonic Acid

The chloromethyl intermediate is sulfonated using 4-methylbenzenesulfonyl chloride (TsCl) in pyridine or DMAP-catalyzed conditions:

-

Reacting 5-(chloromethyl)-2-(phenylmethoxy)phenol (1.0 equiv) with TsCl (1.1 equiv) in anhydrous pyridine at −10°C.

-

Stirring for 12 h, followed by ice-water quenching and extraction with ethyl acetate.

-

Purification via recrystallization (ethanol/water) yields the title compound as a white solid (82–87% purity by HPLC).

Catalytic and Solvent Systems

Role of Bases and Catalysts

Patent data highlights the use of inorganic bases (e.g., K₂CO₃, NaOH) to deprotonate phenolic hydroxyl groups during sulfonation, while DMAP accelerates acylation kinetics. Comparative studies show:

| Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyridine | DCM | −10 to 25 | 78 | 85 |

| DMAP | THF | 0 | 92 | 94 |

| Triethylamine | Acetonitrile | 25 | 65 | 79 |

DMAP in tetrahydrofuran (THF) at 0°C maximizes yield (92%) by minimizing ester hydrolysis side reactions.

Solvent Optimization

Polar aprotic solvents (THF, DMF) enhance sulfonyl chloride reactivity, while chlorinated solvents (DCM, chloroform) improve solubility of aromatic intermediates. Mixed solvent systems (e.g., THF/DCM 1:1) balance reactivity and solubility.

Analytical Validation and Quality Control

Structural Confirmation

Purity Assessment

-

HPLC : C₁₈ column (4.6 × 150 mm), gradient elution (acetonitrile/water 50:50 to 90:10 over 20 min), retention time = 12.7 min, purity ≥95%.

-

TLC (SiO₂, ethyl acetate/hexane 1:3): Rₓ = 0.42, visualized under UV 254 nm.

Scale-Up and Industrial Feasibility

Kilogram-Scale Synthesis

A patented protocol describes a 5 kg batch process:

-

Chloromethylation in a refluxing toluene/HCl system (yield: 71%).

-

Sulfonation using TsCl/DMAP in THF at 10°C, achieving 89% yield after crystallization.

Comparative Analysis of Methodologies

Cost-Benefit Evaluation

| Method | Cost (USD/g) | Time (h) | Scalability |

|---|---|---|---|

| DMAP/THF sulfonation | 12.50 | 14 | High |

| Pyridine/DCM sulfonation | 8.20 | 24 | Moderate |

| Patent-scale process | 6.80 | 48 | Industrial |

The DMAP/THF method offers the best trade-off between cost and efficiency for laboratory-scale synthesis, while the patent-scale process is optimal for industrial production .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Chloromethyl)-2-(phenylmethoxy)phenol 4-methylbenzenesulfonate, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : A common approach involves coupling the phenol derivative with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in ethyl acetate at reflux). Purification via recrystallization from hexane/ethyl acetate (7:1 ratio) can enhance purity . Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., 1.1:1 molar ratio of sulfonyl chloride to phenol) minimizes side products .

Q. How can spectroscopic techniques (e.g., IR, NMR, Raman) confirm the structural integrity of the compound?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic peaks for the sulfonate group (~1170–1370 cm⁻¹ for S=O stretching) and phenolic O–H (~3200–3600 cm⁻¹) .

- ¹H NMR : Assign resonances for the chloromethyl (–CH₂Cl, δ ~4.5 ppm), phenylmethoxy (–OCH₂Ph, δ ~4.8–5.2 ppm), and aromatic protons (δ ~6.8–7.6 ppm). Integration ratios validate substituent positions .

- Raman Spectroscopy : Complement IR data by resolving overlapping vibrational modes, particularly for the sulfonate anion .

Q. What are the key stability considerations (e.g., hydrolysis of the chloromethyl group) under varying storage conditions?

- Methodological Answer : The chloromethyl group is prone to hydrolysis under humid or acidic conditions. Stability studies should include:

- Accelerated Degradation Tests : Store samples at 40°C/75% relative humidity and monitor degradation via HPLC with reference standards (e.g., 4-methylbenzenesulfonate derivatives) .

- Protective Measures : Use desiccants (e.g., silica gel) and inert atmospheres (N₂) during storage to minimize moisture exposure .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict electronic properties and reactivity patterns of the compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra for validation .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to model interactions with biological targets .

Q. What strategies resolve contradictions between theoretical predictions and experimental spectral data for this compound?

- Methodological Answer :

- Hybrid Approaches : Combine experimental IR/Raman data with ab initio molecular orbital calculations to refine vibrational assignments. For example, discrepancies in sulfonate S–O stretching modes can be resolved by adjusting basis sets (e.g., B3LYP/6-311++G**) .

- X-ray Crystallography : Validate computationally predicted bond angles/distances using single-crystal diffraction data .

Q. What experimental approaches evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor binding studies?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with fluorogenic substrates (e.g., benzoyl-arginine-7-amido-4-methylcoumarin) to quantify IC₅₀ values .

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities with target receptors (e.g., kinase domains) .

Q. How can X-ray crystallography determine the three-dimensional structure and intermolecular interactions in the solid state?

- Methodological Answer :

- Crystal Growth : Optimize solvent systems (e.g., hexane/ethyl acetate) for slow evaporation to obtain high-quality single crystals .

- Refinement : Apply riding models for hydrogen atoms and anisotropic displacement parameters for non-H atoms using software like SHELXL. Analyze π-π stacking or hydrogen-bonding networks (e.g., sulfonate-O···H–C interactions) .

Q. What advanced chromatographic techniques address challenges in purity analysis?

- Methodological Answer :

- UPLC-MS : Use a C18 column (1.7 µm particles) with a gradient of acetonitrile/water (0.1% formic acid) to separate impurities. Monitor mass fragments (e.g., m/z for chloromethyl or sulfonate ions) for structural confirmation .

- Reference Standards : Cross-validate retention times with certified impurities (e.g., 4-chlorophenyl sulfoxide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.